Cas no 868967-76-4 (N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- N-cyclohexyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Acetamide, N-cyclohexyl-2-[[3-(2-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
-
- Inchi: 1S/C18H20N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h4-5,8-11,13H,1-3,6-7,12H2,(H,20,25)
- InChI Key: KWXSUXWRFAXRET-UHFFFAOYSA-N
- SMILES: C(NC1CCCCC1)(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- pka: 13.79±0.20(Predicted)
N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0179-1mg |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-10mg |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-2μmol |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-5μmol |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-5mg |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-20μmol |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-3mg |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-15mg |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-2mg |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1835-0179-4mg |
N-cyclohexyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-76-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
N-Cyclohexyl-2-{3-(Pyridin-2-Yl)-1,2,4-Triazolo[4,3-B]Pyridazin-6-Ylsulfanyl}Acetamide: A Comprehensive Overview
N-Cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide, identified by the CAS number 868967-76-4, is a complex organic compound with a unique structure that has garnered significant attention in the field of chemical research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure incorporates a cyclohexyl group, a pyridine ring, and a triazolopyridazine moiety, all connected through sulfur and amide linkages. These structural features contribute to its potential as a versatile building block in organic synthesis.
The synthesis of N-cyclohexyl-substituted compounds has been extensively studied due to their stability and reactivity in various chemical reactions. The presence of the cyclohexyl group enhances the compound's lipophilicity, making it suitable for applications in drug delivery systems and bioavailability studies. Recent advancements in asymmetric synthesis have further expanded the scope of this compound's utilization in creating enantiomerically enriched products.
The pyridine ring within the molecule introduces aromaticity and conjugation, which are critical for electronic properties such as fluorescence and conductivity. These properties have been leveraged in the development of new materials for optoelectronic devices and sensors. For instance, researchers have explored the use of similar pyridine-containing compounds in creating efficient organic light-emitting diodes (OLEDs) and photovoltaic cells.
The triazolopyridazine moiety is another key feature of this compound. Triazolopyridazines are known for their ability to act as ligands in metal coordination chemistry, facilitating the formation of stable metal complexes with potential applications in catalysis and magnetic materials. Recent studies have demonstrated that these moieties can enhance the catalytic activity of transition metals in reactions such as C-H activation and cross-coupling processes.
The sulfur atom linking the triazolopyridazine ring to the acetamide group plays a crucial role in determining the compound's reactivity and solubility properties. Sulfur-based linkages are often employed in drug design to improve pharmacokinetic profiles and reduce toxicity. This aspect has been validated by recent pharmacokinetic studies on analogous compounds.
In terms of biological activity, N-cyclohexyl-substituted derivatives have shown promise as inhibitors of various enzymes involved in disease pathways such as cancer and neurodegenerative disorders. For example, studies have highlighted their potential as kinase inhibitors due to their ability to bind to ATP pockets with high affinity.
From an environmental standpoint, understanding the degradation pathways of such compounds is essential for assessing their ecological impact. Recent research has focused on biodegradation mechanisms under aerobic and anaerobic conditions, providing insights into how these molecules can be safely integrated into industrial processes without causing harm to ecosystems.
In conclusion, N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-y lsulfanyl}acetamide represents a multifaceted compound with diverse applications across various scientific domains. Its unique structure endows it with properties that make it valuable for both academic research and industrial development. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing modern science.
868967-76-4 (N-cyclohexyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) Related Products
- 1545385-58-7(methyl 3-methyl-2,4-dioxoheptanoate)
- 2228840-55-7(3,3,3-trifluoro-2-(2-methoxy-3-methylphenyl)propan-1-amine)
- 613655-80-4(N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide)
- 1219799-26-4(Furfuryl-d5-amine)
- 2228152-79-0((1H-indol-4-yl)methanesulfonyl fluoride)
- 63-05-8(Androstenedione)
- 1806769-95-8(Methyl 3-(chloromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)
- 1249552-75-7(Methyl 2-cyclopentyl-2-(piperazin-1-yl)acetate)
- 2703765-26-6(5-{3-(2-aminoethoxy)propylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 894001-63-9(2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)




